Ethyl (biphenyl-4-yloxy)acetate

Description

Nomenclature and Structural Context within Biphenyl (B1667301) Derivatives

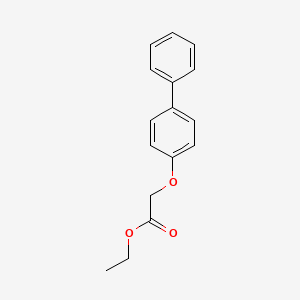

Ethyl (biphenyl-4-yloxy)acetate, as a distinct chemical entity, is identified by a systematic nomenclature that describes its molecular architecture. The name indicates an ethyl ester of (biphenyl-4-yloxy)acetic acid. Structurally, it is characterized by a central biphenyl group, which consists of two phenyl rings linked by a single carbon-carbon bond. nih.govwikipedia.orgbiosynce.com An oxygen atom (ether linkage) connects this biphenyl core at the 4-position to an acetate (B1210297) group, which is esterified with an ethyl group. sigmaaldrich.com

This compound belongs to the extensive family of biphenyl derivatives. ontosight.ai These are compounds that contain the biphenyl scaffold, and their properties can be widely modulated by attaching various functional groups to the phenyl rings. ontosight.ai The specific arrangement of the ether and ethyl acetate functionalities on the biphenyl core of this compound defines its unique chemical properties and potential reactivity.

| Property | Value | Source |

| IUPAC Name | Ethyl ([1,1′-biphenyl]-4-yloxy)acetate | sigmaaldrich.com |

| CAS Number | 54334-74-6 | sigmaaldrich.com |

| Molecular Formula | C16H16O3 | sigmaaldrich.com |

| Molecular Weight | 256.29 g/mol | N/A |

Significance of the Biphenyl Core in Organic Synthesis and Functional Materials

The biphenyl moiety is a fundamental structural unit in organic chemistry, valued for its rigidity, chemical stability, and unique electronic properties. nih.govrsc.org For many decades, biphenyl compounds have been considered a crucial backbone in synthetic organic chemistry. nih.govrsc.org The synthesis of the biphenyl system itself has a long history, with early methods like the Wurtz-Fittig reaction and the Ullmann reaction being foundational. nih.govbiosynce.com More contemporary and versatile methods, such as the palladium-catalyzed Suzuki-Miyaura coupling, have become standard for creating biphenyl derivatives. nih.govbiosynce.com

The biphenyl core is not just a synthetic target but also a key building block for a wide array of functional materials. nih.gov Its structural characteristics are leveraged in the development of:

Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are used to create fluorescent layers in OLEDs. nih.govrsc.org

Liquid Crystals (LCs): The rigid nature of the biphenyl unit makes it an essential component in the design of liquid crystal molecules. nih.gov

Polymers: Fluorinated biphenyls, known for their chemical stability and electron-poor nature, are used to develop advanced polymers with intrinsic microporosity (PIMs). rsc.org

Pharmaceuticals and Agrochemicals: The biphenyl scaffold is present in a wide range of biologically active compounds, including pharmaceuticals and crop protection products. nih.govwikipedia.org

The inherent twist angle between the two phenyl rings in biphenyl can lead to a form of axial chirality known as atropisomerism when suitably substituted, a feature of significant interest in stereoselective synthesis. uhmreactiondynamics.org

Overview of Research Trajectories Pertaining to this compound

Research specifically focused on this compound is often contextualized by the study of its corresponding carboxylic acid, 2-(biphenyl-4-yloxy)acetic acid. nih.govamanote.com The ester form, this compound, typically serves as a synthetic intermediate or a derivative for modulating properties such as solubility and reactivity.

Studies on related structures provide insight into the potential research interest in this compound. For instance, the synthesis of analogous phenoxy acetate derivatives, such as ethyl-2-(4-aminophenoxy)acetate, highlights the utility of this class of compounds as building blocks or "synthons" for more complex molecules, including potential dual hypoglycemic agents. mdpi.com The synthesis of such compounds often involves the alkylation of a phenol (B47542) with an ethyl bromoacetate (B1195939), followed by other functional group transformations. mdpi.com

The investigation of 2-(biphenyl-4-yloxy)acetic acid has included crystallographic studies to determine its molecular and supramolecular structure. In the solid state, the acid molecules form dimers through hydrogen bonding. nih.gov Such structural analysis is crucial for understanding the intermolecular interactions that govern the material's properties. While detailed research on the specific applications of this compound is not extensively published, its structural components suggest its relevance as a precursor or model compound in the fields of materials science and medicinal chemistry, where biphenyl and phenoxyacetic acid motifs are of considerable interest.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-phenylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-18-16(17)12-19-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJRCMPUTOCGHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354187 | |

| Record name | ethyl (biphenyl-4-yloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54334-74-6 | |

| Record name | ethyl (biphenyl-4-yloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl Biphenyl 4 Yloxy Acetate and Analogues

Classical Etherification Routes

The formation of the ether linkage in Ethyl (biphenyl-4-yloxy)acetate is a key synthetic step. Classical etherification methods, particularly those involving nucleophilic substitution, are commonly employed.

Nucleophilic Substitution using Haloacetates (e.g., Ethyl Chloroacetate)

A primary and straightforward method for synthesizing this compound is through the Williamson ether synthesis. This involves the reaction of 4-hydroxybiphenyl (also known as 4-phenylphenol) with an ethyl haloacetate, typically ethyl chloroacetate. nih.gov In this reaction, the phenoxide ion, generated from 4-hydroxybiphenyl in the presence of a base, acts as a nucleophile and displaces the chloride ion from ethyl chloroacetate.

This nucleophilic substitution reaction is a well-established and efficient method for forming aryl ethers. organic-chemistry.org The reactivity of the haloacetate is crucial, with ethyl bromoacetate (B1195939) and ethyl iodoacetate also being viable but often more expensive alternatives.

Base-Mediated Reaction Conditions (e.g., Potassium Carbonate in Anhydrous Acetone)

The success of the Williamson ether synthesis is highly dependent on the choice of base and solvent. A common and effective combination is the use of potassium carbonate (K₂CO₃) as the base in an anhydrous acetone (B3395972) solvent. nih.gov Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 4-hydroxybiphenyl to a significant extent, thereby generating the required nucleophilic phenoxide.

Acetone is a suitable polar aprotic solvent for this reaction as it can dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction itself. The anhydrous nature of the solvent is critical to prevent the hydrolysis of the haloacetate and to ensure the efficiency of the base. The reaction mixture is typically heated under reflux to drive the reaction to completion. nih.gov

Advanced Cross-Coupling Strategies

Modern synthetic organic chemistry offers powerful tools for the construction of the biphenyl (B1667301) scaffold itself, which can then be further functionalized to yield the desired product.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions for Biphenyl Scaffold Construction and Derivatization

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds between aryl groups. wikipedia.orgacs.org This palladium-catalyzed reaction involves the coupling of an aryl boronic acid or its ester with an aryl halide or triflate. gre.ac.ukresearchgate.netresearchgate.net For the synthesis of the biphenyl scaffold of this compound, one could couple a phenylboronic acid with a 4-halophenol derivative or vice versa. wikipedia.org

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of functional groups on either of the aromatic rings, making it a powerful tool for creating a library of biphenyl analogs. researchgate.net The reaction conditions are generally mild, and the reagents are often commercially available and relatively stable. wikipedia.orgacs.org The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. acs.org

Table 1: Key Parameters in Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis

| Parameter | Options | Role in the Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). gre.ac.ukconsensus.app |

| Ligand | Phosphines (e.g., PPh₃), N-heterocyclic carbenes (NHCs) | Stabilizes the palladium center and influences reactivity and selectivity. acs.org |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | Activates the organoboron species and neutralizes the leaving group. rsc.orgconsensus.app |

| Solvent | Toluene, Dioxane, THF, Water mixtures | Solubilizes reactants and influences reaction rate. rsc.orgmdpi.com |

| Aryl Halide/Triflate | Aryl-I, Aryl-Br, Aryl-Cl, Aryl-OTf | The electrophilic coupling partner. |

| Aryl Boronic Acid/Ester | Aryl-B(OH)₂, Aryl-B(OR)₂ | The nucleophilic coupling partner. |

Mono-Carboxymethylation Approaches (e.g., from 4,4'-Biphenol)

An alternative strategy involves starting with a pre-formed biphenyl structure, such as 4,4'-biphenol. wikipedia.orgchemicalbook.com The challenge then becomes the selective functionalization of only one of the two hydroxyl groups, a process known as mono-carboxymethylation. This approach can be advantageous if 4,4'-biphenol is a readily available and inexpensive starting material. google.comgoogle.com

Achieving mono-substitution over di-substitution requires careful control of the reaction conditions, such as the stoichiometry of the reagents. By using a limited amount of the alkylating agent (e.g., ethyl chloroacetate) and a suitable base, it is possible to favor the formation of the mono-etherified product. Chromatographic separation is often necessary to isolate the desired mono-substituted product from the unreacted starting material and the di-substituted byproduct.

Alternative Synthetic Pathways for Related Biphenyl Compounds

The synthesis of biphenyl compounds is a rich area of research, and numerous other methods exist for constructing the biphenyl core. These alternative pathways can also be adapted for the synthesis of precursors to this compound.

Other transition metal-catalyzed cross-coupling reactions, such as the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilicon reagents), provide additional routes to biphenyls. researchgate.net Each of these methods has its own advantages and disadvantages concerning substrate scope, functional group tolerance, and reagent toxicity.

Furthermore, classical methods like the Ullmann condensation, which involves the copper-catalyzed coupling of two aryl halides, can also be employed, although it often requires harsh reaction conditions. More recent developments focus on C-H activation strategies, which offer a more atom-economical approach to biphenyl synthesis by directly coupling two C-H bonds. gre.ac.uk

These alternative pathways, while not always the most direct route to this compound itself, are crucial for the synthesis of a diverse range of substituted biphenyl analogs, which are important for structure-activity relationship studies in drug discovery and for tuning the properties of materials. researchgate.netrsc.org

Claisen Rearrangement in Substituted Biphenyl Synthesis

The Claisen rearrangement is a powerful and well-studied vedantu.comvedantu.com-sigmatropic rearrangement that serves as a potent method for carbon-carbon bond formation. vedantu.com Discovered by Rainer Ludwig Claisen, this reaction typically involves the thermal rearrangement of an allyl vinyl ether or an allyl aryl ether to produce a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol (B47542), respectively. vedantu.combyjus.com

The application of the aromatic Claisen rearrangement to the synthesis of substituted biphenyls would begin with an allyl ether of a hydroxybiphenyl derivative. For instance, the allylation of a substituted 4-hydroxybiphenyl would yield the corresponding allyl (biphenyl-4-yl) ether. Upon heating, this ether would undergo a concerted, intramolecular rearrangement. The reaction proceeds through a cyclic, six-membered transition state, leading to the migration of the allyl group from the oxygen atom to an ortho-position on the phenyl ring. vedantu.comorganic-chemistry.org

A crucial step following the rearrangement is the rearomatization of the intermediate cyclohexadienone to the more stable phenolic form through tautomerization. organic-chemistry.orgyoutube.com This process restores the aromaticity of the biphenyl system and yields an allyl-substituted hydroxybiphenyl. This intermediate provides a carbon handle that can be further modified, representing a strategic approach to more complex substituted biphenyl analogues.

A notable feature of the aromatic Claisen rearrangement is its regioselectivity. If both ortho-positions on the phenolic ring are occupied by other substituents, the reaction can still proceed. In such cases, the allyl group, after migrating to the ortho-position, undergoes a subsequent vedantu.comvedantu.com-sigmatropic shift (a Cope rearrangement) to the para-position, ultimately yielding a para-substituted allylphenol derivative. organic-chemistry.org

Table 1: Key Features of the Aromatic Claisen Rearrangement

| Feature | Description |

| Reaction Type | vedantu.comvedantu.com-Sigmatropic Rearrangement |

| Reactant | Allyl aryl ether (e.g., Allyl (biphenyl-4-yl) ether) |

| Key Transformation | Migration of an allyl group from an oxygen atom to a carbon atom on the aromatic ring. |

| Mechanism | Concerted, intramolecular process via a cyclic transition state. |

| Intermediate | Cyclohexadienone intermediate which undergoes tautomerization. |

| Product | Ortho- or Para-allyl phenol derivative. |

| Driving Force | Formation of a stable aromatic ring and phenolic hydroxyl group. |

Aryloxyalkylation from Phenolic Precursors

A more direct and widely employed method for the synthesis of this compound is the aryloxyalkylation of a phenolic precursor, a reaction commonly known as the Williamson ether synthesis. masterorganicchemistry.com This versatile and reliable method involves the O-alkylation of a phenol with an alkyl halide to form an ether. masterorganicchemistry.comyoutube.com

In the specific synthesis of this compound, the phenolic precursor is 4-hydroxybiphenyl. This starting material is treated with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a base. chemspider.comnih.gov The function of the base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is to deprotonate the phenolic hydroxyl group of 4-hydroxybiphenyl. chemspider.com This deprotonation generates the corresponding phenoxide ion, which is a significantly more powerful nucleophile than the neutral phenol.

The resulting biphenyl-4-phenoxide ion then acts as the nucleophile in a substitution reaction with ethyl bromoacetate. The phenoxide attacks the electrophilic α-carbon of the ethyl bromoacetate, displacing the bromide leaving group and forming the new carbon-oxygen ether bond. This step yields the final product, this compound. The reaction is typically conducted in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), which can enhance the rate of this type of substitution reaction. nih.gov

Table 2: Typical Reagents for Aryloxyalkylation of 4-Hydroxybiphenyl

| Component | Example | Role |

| Phenolic Precursor | 4-Hydroxybiphenyl | Nucleophile source |

| Alkylating Agent | Ethyl bromoacetate | Electrophile |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenol |

| Solvent | Acetonitrile (MeCN) | Reaction medium |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the Claisen rearrangement and aryloxyalkylation is fundamental to controlling and optimizing the synthesis of this compound and its analogues.

The Claisen rearrangement is a classic example of a pericyclic reaction. vedantu.comwikipedia.org Its mechanism is established as a concerted process, meaning that bond breaking and bond formation occur simultaneously within a single, highly ordered cyclic transition state. wikipedia.org Crossover experiments have confirmed the intramolecular nature of this rearrangement, ruling out pathways involving dissociated intermediates that could react with other molecules. wikipedia.org For aromatic Claisen rearrangements, the reaction proceeds preferably through a chair-like transition state. organic-chemistry.org The initial sigmatropic shift disrupts the aromaticity of the phenyl ring to form a non-aromatic cyclohexadienone intermediate. The strong thermodynamic driving force to regain the stability of the aromatic system facilitates a subsequent tautomerization, where a proton is transferred to the carbonyl oxygen, restoring the aromatic ring and yielding the final ortho-allylphenol product. vedantu.comorganic-chemistry.org

The mechanism of aryloxyalkylation , as exemplified by the Williamson ether synthesis, is a classic bimolecular nucleophilic substitution (S_N2). masterorganicchemistry.comyoutube.com The reaction is initiated by the deprotonation of the phenol to form a potent nucleophilic phenoxide. This nucleophile then attacks the alkyl halide from the side opposite to the leaving group (backside attack). masterorganicchemistry.com This attack leads to the simultaneous formation of the new C-O bond and cleavage of the C-halide bond through a single transition state. The stereochemistry at the electrophilic carbon is inverted during this process, although this is not relevant when using an achiral substrate like ethyl bromoacetate. The S_N2 mechanism dictates that the reaction is most efficient with unhindered alkyl halides, such as methyl or primary halides, as steric hindrance at the reaction center would impede the backside attack and favor a competing elimination (E2) reaction pathway. youtube.comyoutube.com

Computational Chemistry and Theoretical Modeling of Ethyl Biphenyl 4 Yloxy Acetate and Analogues

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computations are essential for understanding a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Optimizations (e.g., M06-2X, B3LYP Levels of Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the optimized geometry and electronic ground state of molecules. This method is based on the principle that the energy of a molecule can be determined from its electron density. The process involves iterative calculations to find the lowest energy conformation, which corresponds to the most stable structure of the molecule.

For molecules involving non-covalent interactions, such as the biphenyl (B1667301) system in Ethyl (biphenyl-4-yloxy)acetate, the choice of functional is critical.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. It is known for its reliability in predicting the geometric and electronic properties of a broad range of organic molecules. researchgate.netresearchgate.net

M06-2X (Minnesota 2006, with 2X exchange) is a high-nonlocality global hybrid functional. It is particularly effective for systems where dispersion forces are significant, such as the π-stacking that can occur between biphenyl rings. nih.govnih.gov The M06-2X functional is often superior to B3LYP for studying non-covalent interactions, thermochemistry, and kinetics. researchgate.netacs.org

In practice, a computational study would begin with geometry optimization of this compound using a basis set like 6-311++G(d,p), which provides a flexible description of the electron distribution. nih.govwikimedia.org The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure is a true energy minimum. researchgate.net For the parent compound, (biphenyl-4-yloxy)acetic acid, X-ray diffraction has shown that the phenyl and benzene (B151609) rings are not coplanar, exhibiting a dihedral angle of 47.51(4)°. nih.gov DFT optimization would provide the theoretical value for this dihedral angle in the ethyl ester derivative, offering insight into the electronic and steric effects of the ester group.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These orbitals are at the frontier of electron occupation and are the primary participants in chemical reactions. taylorandfrancis.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy (less negative) indicates a greater ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. taylorandfrancis.com Conversely, a small gap suggests the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl-4-yloxy moiety, which can donate electron density. The LUMO would likely be distributed over the carbonyl group of the ester and the biphenyl system, which can accept electron density. Analysis of the FMOs provides a map of the molecule's reactive sites. acs.orgresearchgate.net

| Property | Description | Significance in Reactivity |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capability. |

| ΔE (Gap) | Energy difference between E(LUMO) and E(HOMO). | Correlates with chemical stability and reactivity. A smaller gap often implies higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. chemrxiv.org It is calculated by placing a hypothetical positive point charge at various points on the electron density surface and calculating the potential energy. The resulting map is color-coded to indicate different potential values, revealing regions that are electron-rich or electron-poor. youtube.com

Red/Yellow Regions: Indicate negative electrostatic potential, where electron density is high. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen. researchgate.netresearchgate.net

Blue Regions: Indicate positive electrostatic potential, where electron density is low (an excess of positive nuclear charge). These areas are susceptible to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms. researchgate.netresearchgate.net

For this compound, the MEP map would show strong negative potential (red) around the carbonyl oxygen and the ether oxygen, identifying them as primary sites for hydrogen bonding and electrophilic interactions. researchgate.net The aromatic rings would show a moderately negative potential (pi-electron density), while the hydrogen atoms of the ethyl group and the biphenyl rings would exhibit positive potential (blue). researchgate.net

Intermolecular Interactions and Crystal Packing Studies

While quantum calculations on a single molecule are revealing, understanding the properties of a material in the solid state requires studying how molecules interact with each other.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative and Hydrogen Bonding Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. youtube.com This method is particularly useful for quantifying intramolecular interactions like hyperconjugation.

Hyperconjugation is a stabilizing interaction that results from the donation of electron density from a filled bonding orbital (a donor) to an adjacent empty anti-bonding orbital (an acceptor). arxiv.org The strength of this interaction is evaluated using second-order perturbation theory, which calculates an interaction energy, E(2). materialsciencejournal.org A larger E(2) value signifies a stronger interaction. materialsciencejournal.org

In this compound, key hyperconjugative interactions would include:

Donation from the lone pair orbitals of the ether oxygen (nO) to the anti-bonding π* orbitals of the adjacent phenyl ring.

Donation from the lone pair orbitals of the carbonyl oxygen (nO) to the anti-bonding σ* orbitals of adjacent C-C or C-O bonds.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful graphical method for visualizing and quantifying the various intermolecular interactions within a crystal lattice. scirp.orgscirp.org The Hirshfeld surface is generated by partitioning the crystal's electron density into regions associated with each molecule. biointerfaceresearch.com

The surface can be mapped with various properties, most commonly d_norm, which combines the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface.

Red Spots: Indicate regions where intermolecular contacts are shorter than the van der Waals radii, representing the most significant interactions, such as strong hydrogen bonds. nih.gov

White Areas: Show contacts approximately equal to the van der Waals radii. biointerfaceresearch.com

Blue Areas: Represent regions with contacts longer than the van der Waals radii. scirp.org

The 2D fingerprint plot is a histogram that summarizes all the intermolecular contacts on the Hirshfeld surface. nih.govresearchgate.net It plots d_e against d_i, with each point on the plot representing a specific type of contact. The percentage contribution of different interactions to the total crystal packing can be quantified from these plots. researchgate.net

For a molecule like this compound, the fingerprint plot would likely reveal the following contributions:

H···H contacts: Typically the largest contributor, arising from the numerous hydrogen atoms on the periphery of the molecule. nih.govnih.gov

O···H/H···O contacts: Representing C-H···O hydrogen bonds, which are crucial for linking molecules together. researchgate.netnih.gov

C···H/H···C contacts: Indicative of C-H···π interactions between the hydrogen atoms and the aromatic rings. nih.gov

C···C contacts: Suggesting π-π stacking interactions between the biphenyl ring systems of adjacent molecules. researchgate.net

This detailed breakdown allows for a quantitative understanding of the forces that dictate the crystal packing and ultimately influence the material's physical properties.

| Interaction Type | Typical Fingerprint Plot Appearance | Significance in Crystal Packing |

| H···H | Large, diffuse region in the center of the plot. | Represents the most abundant but generally weaker van der Waals forces. nih.gov |

| O···H | Sharp, distinct "wings" or "spikes" at lower d_e + d_i values. | Indicates strong, directional hydrogen bonding interactions. researchgate.net |

| C···H | "Wings" that are typically less prominent than O···H spikes. | Represents C-H···π interactions, contributing to packing efficiency. nih.gov |

| C···C | Appears at the diagonal edges of the plot. | Suggests the presence of π-π stacking interactions between aromatic rings. researchgate.net |

Spectroscopic Property Simulations

Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. It allows for the calculation of excitation energies, which correspond to the wavelengths of maximum absorption (λmax), as well as the oscillator strengths (f), which are related to the intensity of the absorption bands.

For aromatic compounds like this compound, the UV-Visible spectrum is typically characterized by intense absorptions arising from π-π* transitions within the biphenyl chromophore. TDDFT calculations can provide detailed insights into the nature of these transitions, identifying the specific molecular orbitals involved.

In studies of related biphenyl systems, TDDFT calculations have been successfully employed to interpret experimental UV-Visible spectra. researchgate.netzenodo.org These studies often reveal a complex interplay between locally-excited (LE) and charge-transfer (CT) states, particularly in push-pull systems where electron-donating and electron-accepting groups are present. researchgate.netzenodo.org For this compound, the ether and ester functionalities can influence the electronic properties of the biphenyl system, potentially leading to intramolecular charge transfer upon photoexcitation.

The results of TDDFT calculations are typically presented in a table that includes the calculated λmax, the oscillator strength, and the major orbital contributions to the electronic transition. A hypothetical TDDFT prediction for this compound is presented below, based on typical results for similar aromatic esters.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 280 | 0.5 | HOMO → LUMO (π-π) |

| S0 → S2 | 250 | 0.3 | HOMO-1 → LUMO (π-π) |

| S0 → S3 | 220 | 0.1 | HOMO → LUMO+1 (π-π*) |

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital

These theoretical predictions can be correlated with experimentally observed spectra to confirm the assignment of absorption bands and to gain a deeper understanding of the electronic structure of the molecule.

Theoretical vibrational spectroscopy, typically performed using Density Functional Theory (DFT), is a valuable tool for the interpretation and assignment of experimental Fourier-Transform Infrared (FT-IR) spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that aids in the identification of characteristic functional group vibrations.

For this compound, the FT-IR spectrum is expected to show characteristic bands for the C=O stretching of the ester, the C-O stretching of the ether and ester groups, the aromatic C-H stretching of the biphenyl rings, and the aliphatic C-H stretching of the ethyl group.

Computational studies on analogous molecules containing ethyl ester and aromatic ether functionalities have demonstrated excellent agreement between calculated and experimental vibrational frequencies. researchgate.netnih.govnih.govresearchgate.net These studies involve optimizing the molecular geometry and then performing a frequency calculation at the same level of theory. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model.

A table of predicted vibrational frequencies for this compound, based on data from similar compounds, is provided below. The assignments are based on the Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each vibrational mode.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 | ν(C-H)aromatic |

| Aliphatic C-H stretch | 3000 - 2850 | 3000 - 2850 | ν(C-H)aliphatic |

| C=O stretch (ester) | ~1730 | ~1730 | ν(C=O) |

| Aromatic C=C stretch | 1600 - 1450 | 1600 - 1450 | ν(C=C)aromatic |

| Asymmetric C-O-C stretch (ether) | ~1250 | ~1250 | νas(C-O-C) |

| Symmetric C-O-C stretch (ester) | ~1100 | ~1100 | νs(C-O-C) |

ν: stretching vibration

Reactivity and Global Chemical Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide valuable insights into the chemical reactivity and stability of a molecule. These parameters, calculated using DFT, include the HOMO-LUMO energy gap (ΔE), ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

The HOMO-LUMO gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov Ionization potential and electron affinity relate to the ability of a molecule to lose or gain an electron, respectively. Electronegativity describes the tendency of a molecule to attract electrons, while chemical hardness and softness are measures of the molecule's resistance to changes in its electron distribution. The electrophilicity index quantifies the ability of a molecule to accept electrons.

For this compound, these parameters can be calculated to predict its reactivity profile. The presence of the electron-donating alkoxy group and the π-system of the biphenyl rings will significantly influence these values.

The following table defines these global reactivity parameters and provides hypothetical calculated values for this compound, based on typical values for similar organic molecules.

| Global Reactivity Parameter | Formula | Significance | Hypothetical Value (eV) |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Molecular stability and reactivity | 4.5 |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron | 6.0 |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | 1.5 |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting tendency | 3.75 |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.25 |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness | 0.22 |

| Electrophilicity Index (ω) | χ2 / (2η) | Electron-accepting capability | 3.125 |

The Electrophilicity-based Charge Transfer (ECT) is a descriptor used to predict the extent of charge transfer between two interacting molecules. researchgate.netnih.gov It is defined as the difference between the maximum charge acceptance of the electrophile and the maximum charge donation of the nucleophile. A positive ECT value indicates that charge flows from the nucleophile to the electrophile.

The ECT is calculated using the chemical potential (μ) and chemical hardness (η) of the interacting species. The maximum charge a molecule can accept is given by ΔNmax = -μ/η. researchgate.netnih.gov

In the context of this compound, ECT analysis could be used to understand its interactions with biological macromolecules or other chemical species. For example, by calculating the ECT between this compound and a biological receptor site, one could predict the direction and magnitude of charge transfer upon binding.

The ECT is calculated as follows: ECT = (ΔNmax)A - (ΔNmax)B

Where A is the electrophile and B is the nucleophile.

If we consider the interaction of this compound (Molecule A) with a hypothetical nucleophilic species (Molecule B), the ECT would be calculated based on their respective chemical potentials and hardness values. A positive ECT would imply that this compound acts as an electrophile in the interaction, accepting electron density from Molecule B. Conversely, a negative ECT would suggest that it behaves as a nucleophile. This type of analysis is crucial in fields like drug design and toxicology for understanding molecular interactions. researchgate.netnih.gov

Computational Studies on Compound Interactions

Computational chemistry and theoretical modeling provide powerful tools to investigate the interactions of molecules at an atomic level. These in silico methods are crucial for predicting the behavior of compounds with biological targets and material surfaces, offering insights that can guide further experimental research. This section focuses on the computational studies of this compound and its analogues, exploring their interactions with biological receptors and enzymes, as well as with material surfaces like titanium dioxide (TiO2).

In Silico Molecular Docking Studies with Biological Receptors and Enzymes

Due to a lack of direct in silico molecular docking studies on this compound, this section reviews computational research on structurally similar compounds, particularly biphenyl-4-yloxy acetic acid derivatives and other biphenyl analogues. These studies provide valuable insights into the potential interactions of this compound with biological receptors and enzymes. Biphenyl moieties are recognized as important pharmacophores in various drug discovery endeavors. nih.gov

Several derivatives of biphenyl-4-yloxy acetic acid have been identified as potential anti-inflammatory and analgesic agents. nih.gov Computational docking studies on analogues often target enzymes like cyclooxygenases (COX), which are key to the inflammatory response. For instance, research on fenbufen (B1672489), an isomer of the carboxylic acid precursor to this compound, and its derivatives has explored their binding to COX-1 and COX-2 enzymes. nih.govmdpi.com

One study focused on a library of fenbufen analogues and their selective inhibition of COX-2. nih.govmdpi.com In silico simulations were performed to understand the preferential docking of active compounds to COX-2 over COX-1. The study highlighted that specific substitutions on the biphenyl rings, such as para-amino and para-hydroxy groups, led to the most significant COX-2 inhibition. nih.gov The theoretical modeling was consistent with experimental results, showing that the p-hydroxy fenbufen analogue exhibited prominent COX-2 inhibition. nih.govmdpi.com Such studies typically involve preparing the enzyme and ligand structures, performing the docking simulations using software like AutoDock, and analyzing the resulting binding energies and interactions. seaninstitute.or.id

The binding affinity of these analogues is often quantified by the binding energy (ΔG), with more negative values indicating a stronger interaction. Key amino acid residues within the active site of the enzyme that form hydrogen bonds or other interactions with the ligand are also identified to understand the basis of the binding.

Interactive Table: In Silico Docking Data of Fenbufen Analogues with COX Enzymes nih.govmdpi.com

| Compound | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| p-fluoro-fenbufen | COX-2 | Data not available | His90, Gln192, Arg513, Ser353, Tyr355 |

| p-hydroxy-fenbufen | COX-2 | Data not available | His90, Gln192, Arg513, Ser353, Tyr355 |

| p-amino-fenbufen | COX-2 | Data not available | His90, Gln192, Arg513, Ser353, Tyr355 |

| p-fluoro-fenbufen | COX-1 | Data not available | Arg120, Tyr355 |

| p-hydroxy-fenbufen | COX-1 | Data not available | Arg120, Tyr355 |

| p-amino-fenbufen | COX-1 | Data not available | Arg120, Tyr355 |

Note: Specific binding energy values were not provided in the source material, but the study indicated preferential binding to COX-2 for the active analogues.

Furthermore, broader in silico studies on various biphenyl derivatives have demonstrated their potential as inhibitors of other enzymes, such as urease and β-glucuronidase. researchgate.net These computational analyses involve docking the synthesized compounds into the active sites of the respective proteins to predict their binding patterns and affinities. researchgate.net

Computational Investigations of Material Surface Interactions (e.g., with TiO2)

Research on the interaction of various organic compounds with TiO2 surfaces reveals that the adsorption mechanism and strength are highly dependent on the functional groups of the molecule and the specific crystal face of the TiO2 (e.g., anatase (101) or rutile (110)). nih.govrsc.org For a molecule like this compound, several types of interactions with a TiO2 surface are conceivable.

The ester group (-COO-) and the ether linkage (-O-) are expected to be the primary sites of interaction. The oxygen atoms in these groups possess lone pairs of electrons that can form dative bonds with the undercoordinated titanium (Ti) atoms on the TiO2 surface. This type of interaction is a common feature in the adsorption of oxygen-containing organic molecules on metal oxide surfaces. rsc.org

Computational studies on the adsorption of amino acids on TiO2 surfaces have shown that the carboxylic acid group plays a crucial role in binding, often forming a bidentate linkage with two surface Ti atoms. rsc.org Although this compound has an ester group instead of a carboxylic acid, similar bidentate or monodentate coordination through the carbonyl and ether oxygens of the ester is plausible.

The methodology for such a computational study would involve:

Building a model of the TiO2 surface: This is typically a slab model representing a specific crystallographic plane.

Optimizing the geometry of the this compound molecule.

Placing the molecule on the TiO2 surface in various orientations and calculating the adsorption energy for each configuration. The adsorption energy (E_ads) is calculated as: E_ads = E_(total) - (E_(slab) + E_(molecule)) where E_(total) is the total energy of the adsorbed system, E_(slab) is the energy of the TiO2 slab, and E_(molecule) is the energy of the isolated molecule. A more negative adsorption energy indicates a more stable adsorption.

Analyzing the electronic structure of the adsorbed system to understand the nature of the chemical bonding, including charge transfer between the molecule and the surface. rsc.org

Interactive Table: Potential Interaction Sites of this compound with a TiO2 Surface

| Functional Group | Potential Interaction Type | Interacting Surface Atoms |

| Ester (Carbonyl Oxygen) | Dative bond | Surface Ti atoms |

| Ester (Ether Oxygen) | Dative bond | Surface Ti atoms |

| Ether Linkage | Dative bond | Surface Ti atoms |

| Biphenyl Rings | Van der Waals forces | Entire surface |

This theoretical framework, based on studies of analogous systems, provides a foundation for understanding the potential interactions of this compound at a molecular level, which is essential for its application in various scientific and technological fields.

Derivatization Strategies and Synthetic Transformations of Ethyl Biphenyl 4 Yloxy Acetate

Ester Hydrolysis and Carboxylic Acid Formation

The ester group in ethyl (biphenyl-4-yloxy)acetate is readily hydrolyzed to its corresponding carboxylic acid, (biphenyl-4-yloxy)acetic acid. nih.govoakwoodchemical.comnih.gov This transformation is a fundamental step in the derivatization of the parent compound, as the resulting carboxylic acid provides a reactive handle for a multitude of subsequent reactions. The hydrolysis is typically achieved under basic conditions, for instance, by refluxing with an aqueous solution of a base like sodium hydroxide (B78521), followed by acidification. nih.gov The formation of (biphenyl-4-yloxy)acetic acid has been confirmed through various analytical techniques, including single-crystal X-ray diffraction, which revealed a dimeric structure in the solid state formed through hydrogen bonding between the carboxylic acid groups. nih.gov

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound | 1. NaOH (aq), Reflux2. HCl (aq) | (Biphenyl-4-yloxy)acetic acid | nih.gov |

| This compound | Ethanol, Water, 50°C | (Biphenyl-4-yloxy)acetic acid | nih.gov |

Hydrazide and Heterocyclic Ring Annulation

A significant pathway in the derivatization of this compound involves its conversion to an acetohydrazide, which then serves as a key intermediate for the construction of various heterocyclic rings.

The reaction of this compound with hydrazine (B178648) hydrate, typically in a solvent like absolute alcohol under reflux, yields 2-(biphenyl-4-yloxy)acetohydrazide. ijrpr.com This acetohydrazide is a crucial building block for further synthetic elaborations. ijrpr.com

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound | Hydrazine monohydrate, Absolute alcohol, Reflux | 2-(Biphenyl-4-yloxy)acetohydrazide | ijrpr.com |

The newly formed 2-(biphenyl-4-yloxy)acetohydrazide can be further functionalized. Reaction with various aldehydes and ketones leads to the formation of hydrazones, such as 2-((1,1'-biphenyl)-4-yloxy)-N'-(2,4-dihydroxybenzylidene)acetohydrazide, 2-((1,1'-biphenyl)-4-yloxy)-N'-(2-hydroxybenzylidene)acetohydrazide, and 2-((1,1'-biphenyl)-4-yloxy)-N'-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide. sigmaaldrich.comsigmaaldrich.comuni.lu

Alternatively, treatment of the acetohydrazide with substituted isothiocyanates in alcohol results in the formation of thiosemicarbazides. ijrpr.com For instance, reaction with 3,4-dimethylphenyl isothiocyanate yields acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((3,4-dimethylphenyl)amino)thioxomethyl)hydrazide. uni.lu These thiosemicarbazide (B42300) derivatives are important precursors for the synthesis of various five-membered heterocycles. ijrpr.commdpi.comnih.gov

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-(Biphenyl-4-yloxy)acetohydrazide | 2,4-Dihydroxybenzaldehyde | 2-((1,1'-Biphenyl)-4-yloxy)-N'-(2,4-dihydroxybenzylidene)acetohydrazide | sigmaaldrich.com |

| 2-(Biphenyl-4-yloxy)acetohydrazide | 2-Hydroxybenzaldehyde | 2-((1,1'-Biphenyl)-4-yloxy)-N'-(2-hydroxybenzylidene)acetohydrazide | sigmaaldrich.com |

| 2-(Biphenyl-4-yloxy)acetohydrazide | 1-Methyl-3-phenyl-2-propenylidene | 2-((1,1'-Biphenyl)-4-yloxy)-N'-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide | uni.lu |

| 2-(Biphenyl-4-yloxy)acetohydrazide | Aryl isothiocyanates, Alcohol | Thiosemicarbazides | ijrpr.com |

| 2-(Biphenyl-4-yloxy)acetohydrazide | 3,4-Dimethylphenyl isothiocyanate | Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((3,4-dimethylphenyl)amino)thioxomethyl)hydrazide | uni.lu |

The thiosemicarbazide derivatives obtained from 2-(biphenyl-4-yloxy)acetohydrazide are valuable intermediates for the synthesis of various nitrogen-containing heterocycles, particularly 1,2,4-triazoles and 1,3,4-oxadiazoles. ijrpr.comptfarm.plnih.govmdpi.comnih.govmdpi.combioline.org.brorganic-chemistry.orgresearchgate.netnih.govorganic-chemistry.orgnih.gov

The cyclization of thiosemicarbazides can lead to different heterocyclic systems depending on the reaction conditions. ptfarm.pl For example, base-catalyzed cyclization, often using reagents like sodium hydroxide or triethylamine, typically affords 1,2,4-triazole-3-thiones. ijrpr.comnih.govmdpi.comnih.gov These triazoles can exist in tautomeric forms, as thiol and thione. nih.gov

Alternatively, oxidative cyclization of thiosemicarbazides can also yield triazole derivatives. nih.gov Furthermore, the acetohydrazide can be a precursor for 1,3,4-oxadiazoles. For instance, reaction with carbon disulfide in the presence of a base can lead to the formation of an oxadiazole-2-thione ring. nih.govbioline.org.br Another route to oxadiazoles (B1248032) involves the cyclization of N-acylhydrazones. organic-chemistry.org

| Starting Material | Reagents and Conditions | Product | Reference |

| Thiosemicarbazide derivatives | Base (e.g., NaOH, Triethylamine) | 1,2,4-Triazole-3-thiones | ijrpr.comnih.govmdpi.comnih.gov |

| 2-(Biphenyl-4-yloxy)acetohydrazide derived thiosemicarbazides | Triethylamine, Alcohol, Reflux | Substituted 3-mercapto-1,2,4-triazoles | ijrpr.com |

| 2-(Biphenyl-4-yloxy)acetohydrazide | Carbon disulfide, Base | 5-((Biphenyl-4-yloxy)methyl)-1,3,4-oxadiazole-2-thione | nih.govbioline.org.br |

| N-Acylhydrazones derived from 2-(biphenyl-4-yloxy)acetohydrazide | Oxidative cyclization | 1,3,4-Oxadiazoles | organic-chemistry.org |

Alkylation and Acylation Reactions (e.g., S-alkylation, O-acylation)

Further derivatization of the heterocyclic products can be achieved through alkylation and acylation reactions. For instance, the 3-mercapto-1,2,4-triazoles, synthesized from this compound, can undergo S-alkylation. ijrpr.comresearchgate.net This reaction typically involves treating the triazole with an alkyl halide in the presence of a base, such as sodium metal in absolute ethanol, to introduce an alkyl group onto the sulfur atom. ijrpr.com Similarly, O-acylation can be performed on derivatives containing hydroxyl groups, though specific examples directly originating from this compound are less commonly detailed in the provided context.

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-Mercapto-1,2,4-triazole derivatives | Alkyl halides, Base (e.g., Sodium metal) | S-alkylated-1,2,4-triazoles | ijrpr.comresearchgate.net |

Functional Group Interconversions for Analog Generation (e.g., Nitro to Amino Reduction, Demethylation)

The generation of diverse analogs of this compound and its derivatives often involves functional group interconversions. A common transformation is the reduction of a nitro group to an amino group. wikipedia.orgjsynthchem.comnih.govresearchgate.netmasterorganicchemistry.com This can be particularly relevant when starting with nitrated biphenyl (B1667301) precursors to introduce an amino functionality on the biphenyl ring system. nih.gov This reduction can be accomplished using various reagents, including catalytic hydrogenation (e.g., with Raney nickel or palladium on carbon), or metal-based reducing agents like iron in acidic media or sodium borohydride (B1222165) in the presence of a transition metal complex. wikipedia.orgjsynthchem.comresearchgate.netmasterorganicchemistry.com

Another important functional group interconversion is demethylation, specifically the cleavage of methyl ethers to the corresponding phenols. commonorganicchemistry.comrsc.orgacs.org While this compound itself does not have a methoxy (B1213986) group, this reaction is crucial for synthesizing analogs where a hydroxyl group is desired on the biphenyl moiety, potentially starting from a methoxy-substituted biphenyl precursor. Reagents like boron tribromide (BBr3) or strong acids like hydrobromic acid (HBr) are commonly used for this purpose. commonorganicchemistry.comrsc.org

| Transformation | Reagents and Conditions | Product Feature | References |

| Nitro to Amino Reduction | Catalytic hydrogenation (e.g., Raney Ni, Pd/C), Metal/Acid (e.g., Fe/HCl), NaBH4/Transition metal complex | Amino group on the aromatic ring | wikipedia.orgjsynthchem.comnih.govresearchgate.netmasterorganicchemistry.comnih.gov |

| Demethylation (O-demethylation) | Boron tribromide (BBr3), Hydrobromic acid (HBr) | Phenolic hydroxyl group | commonorganicchemistry.comrsc.orgacs.org |

Enzymatic and Biocatalytic Derivatizations for Specific Functionalization

Enzymatic and biocatalytic methods offer a highly specific and environmentally benign approach to the derivatization of this compound. These strategies often employ enzymes such as lipases and esterases, which can catalyze reactions with high chemo-, regio-, and enantioselectivity under mild conditions. A primary transformation in this context is the hydrolysis of the ethyl ester to yield (biphenyl-4-yloxy)acetic acid, a key intermediate for further functionalization. nih.gov

Research into the enzymatic hydrolysis of structurally related biphenyl esters has demonstrated the feasibility and advantages of this approach. Lipases, in particular, have been shown to be effective biocatalysts for the chemoselective hydrolysis of biphenyl-containing esters. nih.gov These enzymes operate at the lipid-water interface and can function in both aqueous and non-aqueous media, making them versatile tools for organic synthesis.

Studies on symmetric biphenyl esters have revealed that lipases can selectively cleave ester groups to produce valuable unsymmetric biphenyl derivatives. nih.gov For instance, lipases from various microbial sources, such as Candida antarctica lipase (B570770) B (CALB), Pseudomonas fluorescens lipase (PFL), and Mucor miehei lipase (MML), have been successfully employed for the hydrolysis of biphenyl ester compounds. nih.gov The efficiency of these enzymatic transformations can be influenced by factors such as the choice of enzyme, solvent system, temperature, and pH.

While direct enzymatic studies on this compound are not extensively documented in publicly available literature, the principles derived from research on analogous biphenyl esters are applicable. The enzymatic hydrolysis of this compound would produce (biphenyl-4-yloxy)acetic acid, which can then be used in the synthesis of more complex molecules with potential biological activities. nih.gov

The following table summarizes findings from a study on the lipase-catalyzed hydrolysis of a symmetric biphenyl ester, illustrating the potential of biocatalysis for the selective modification of biphenyl derivatives.

| Enzyme | Substrate | Product | Yield | Reaction Conditions |

| CALB | Symmetric biphenyl dimethyl ester | Unsymmetric monoacid | High | 25 °C, 2 h |

| PFL | Symmetric biphenyl diethyl ester | Unsymmetric monoacid | 41% | 37 °C, 48 h |

| MML | Symmetric biphenyl dimethyl ester | Unsymmetric monoacid | Moderate | Not specified |

Table 1: Representative data from lipase-catalyzed hydrolysis of a symmetric biphenyl ester, demonstrating the feasibility of selective enzymatic transformations. nih.gov

The enantioselective desymmetrization of σ-symmetric biphenyl derivatives through lipase-catalyzed hydrolysis has also been reported, highlighting the potential for creating chiral building blocks. thieme-connect.de For example, Rhizopus oryzae lipase (ROL) and porcine pancreatic lipase (PPL) have been used to selectively hydrolyze one of two prochiral acetate (B1210297) groups on a biphenyl scaffold. thieme-connect.de This type of specific functionalization underscores the power of biocatalysis in generating high-value, optically active compounds from achiral precursors.

Analytical Methodologies for Characterization in Research Context

Chromatographic Separation Techniques for Purification

Chromatographic methods are indispensable for the purification of Ethyl (biphenyl-4-yloxy)acetate from reaction mixtures and for monitoring the progress of its synthesis.

Column Chromatography: This technique is a cornerstone for the purification of this compound on a preparative scale. The crude product, after initial workup, is typically adsorbed onto a solid stationary phase, such as silica (B1680970) gel, and eluted with a liquid mobile phase. The choice of the eluent system is critical for achieving effective separation. A common approach involves using a solvent mixture of varying polarity, often a combination of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297). rsc.orgrsc.org The polarity of the mobile phase is often gradually increased (gradient elution) to first elute non-polar impurities, followed by the desired product, and finally any highly polar byproducts. The fractions collected from the column are then analyzed, typically by thin-layer chromatography, to identify those containing the pure compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring: TLC is a rapid and efficient tool for monitoring the progress of the synthesis of this compound. rsc.org Small aliquots of the reaction mixture are spotted on a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of n-hexane and ethyl acetate. rsc.org By comparing the retention factor (Rf) value of the product spot with that of the starting materials, the consumption of reactants and the formation of the product can be tracked over time. The completion of the reaction is indicated by the disappearance of the starting material spots and the appearance of a distinct product spot. Visualization of the spots can be achieved under UV light or by using a staining agent if the compounds are not colored.

Crystallographic Analysis

Spectroscopic Characterization Techniques

A variety of spectroscopic methods are employed to elucidate the structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands. These would include stretches for the C-O-C ether linkage, the C=O of the ester group (typically around 1735-1750 cm⁻¹), and the C-H bonds of the aromatic rings and the ethyl group. mdpi.comnist.gov The presence of aromatic rings would also give rise to characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The biphenyl (B1667301) chromophore in this compound is expected to exhibit strong absorption in the UV region. For instance, the UV/Vis spectra of the related compound ethyl-2-(4-aminophenoxy)acetate showed absorption bands at 299 and 234 nm. researchgate.netmdpi.com The exact position and intensity of the absorption maxima for this compound would be influenced by the ether linkage and the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry.

¹H NMR: The proton NMR spectrum of this compound would provide detailed information about the chemical environment of each proton. The spectrum would be expected to show signals for the aromatic protons on the biphenyl rings, with their chemical shifts and coupling patterns revealing their substitution pattern. Additionally, signals corresponding to the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons of the ethyl ester group would be present, typically as a quartet and a triplet, respectively. The methylene protons of the acetate group (-OCH₂CO-) would appear as a singlet.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would appear at a characteristic downfield chemical shift (around 170 ppm). pressbooks.pub The aromatic carbons would resonate in the typical aromatic region (around 110-160 ppm), and the signals for the ethyl group carbons and the methylene carbon of the acetate moiety would be found in the upfield region of the spectrum. pressbooks.puboregonstate.edu

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Electron Ionization Mass Spectrometry (EIMS): In EIMS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of this compound. The fragmentation pattern provides valuable structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule with high accuracy. This is a crucial step in confirming the molecular formula of a newly synthesized compound. For example, the related compound ethyl 2-(4-allyl-2-methoxyphenoxy)acetate showed a molecular ion peak in HRESIMS that was consistent with its theoretical m/z value. walisongo.ac.id

Elemental Analysis: Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and oxygen) in the compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula of this compound (C₁₆H₁₆O₃) to further confirm its elemental composition. mdpi.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| n-hexane |

| ethyl acetate |

| 2-(biphenyl-4-yloxy)acetic acid |

| ethyl-2-(4-aminophenoxy)acetate |

| carbon |

| hydrogen |

| oxygen |

Non Medicinal and Advanced Material Applications of Ethyl Biphenyl 4 Yloxy Acetate and Analogues

Nonlinear Optical (NLO) Material Development and Evaluation

The quest for new materials with significant nonlinear optical (NLO) properties is driven by their potential applications in technologies like signal processing, optical memory, and laser technology. jcsp.org.pk Organic materials, particularly those with delocalized π-electron systems, are of great interest due to their high NLO responses. analis.com.my Chalcone (B49325) derivatives, which are analogues of Ethyl (biphenyl-4-yloxy)acetate, have emerged as a focal point of this research. These molecules, characterized by an α,β-unsaturated ketone system linking two aromatic rings, can be readily synthesized and their electronic properties tuned by modifying the substituent groups on the aryl rings. um.edu.myanalis.com.my

Research into chalcone derivatives containing a biphenyl-4-yloxy group or similar structures has demonstrated their potential as NLO materials. For instance, the synthesis and characterization of novel chalcone derivatives have shown promising second and third-order NLO properties. The arrangement of electron-donating and electron-accepting groups across the π-conjugated bridge is crucial for enhancing these properties. analis.com.my

One notable example is the chalcone derivative, 1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one (5CT4MP). Single crystals of this compound have been synthesized and their NLO properties evaluated. Using the classical powder technique with a Nd:YAG laser, the second harmonic generation (SHG) efficiency of 5CT4MP was found to be 1.6 times that of urea (B33335), a standard reference material for NLO studies. researchgate.net Another related derivative, (E)-1-(5-chlorothiophene-2-yl)-3-(4-dimethylamino)phenyl)prop-2-en-1-one , was synthesized and its SHG efficiency was determined to be 0.84 times that of urea. sci-hub.seresearchgate.net

Table 1: NLO Properties of Selected Chalcone Analogues

| Compound Name | NLO Property | Value | Reference |

| 1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one | Second Harmonic Generation (SHG) Efficiency | 1.6 times that of Urea | researchgate.net |

| (E)-1-(5-chlorothiophene-2-yl)-3-(4-dimethylamino)phenyl)prop-2-en-1-one | Second Harmonic Generation (SHG) Efficiency | 0.84 times that of Urea | sci-hub.seresearchgate.net |

Potential in Advanced Functional Materials (e.g., Optoelectronic Applications)

The unique electronic structures of chalcones and other biphenyl (B1667301) derivatives make them promising candidates for various optoelectronic devices. um.edu.my The efficient charge transfer capabilities within these molecules are essential for the functioning of devices such as organic light-emitting diodes (OLEDs) and solar cells. um.edu.my The tunability of their optoelectronic properties through synthetic modifications allows for the tailoring of materials to meet the specific requirements of different applications. um.edu.my

The energy band gap is a critical parameter for materials used in optoelectronics. A new conjugated ethynylated based chalcone has been designed and synthesized, demonstrating thermal stability up to 320.60 °C. Its energy band gap of 3.51 eV suggests its suitability for optoelectronic applications. analis.com.my The ability to engineer the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical design is a key advantage of these organic materials. jcsp.org.pk

Furthermore, biphenyl derivatives are being explored for their potential as chiral shift reagents and in the development of optically active materials, which have applications in optical resolution processes. google.com The synthesis of biphenyl compounds and the characterization of their optical properties in thin films have shown their potential for use in organic photovoltaics. wu.ac.th Recent research has also focused on incorporating biphenyl units into complex molecular architectures, such as stimuli-responsive amino-boranes, which could find use in sensors and smart materials. acs.org

While the direct application of this compound in these advanced materials has not been extensively reported, the promising results from its analogues strongly suggest that the biphenyl-4-yloxy scaffold is a valuable component for the design of future functional organic materials.

Future Research Directions and Unexplored Avenues

Exploration of Novel and Green Synthetic Routes

The conventional synthesis for Ethyl (biphenyl-4-yloxy)acetate involves the reaction of 4-Biphenylol with ethyl 2-bromoacetate. chemsrc.com However, future research should prioritize the development of more sustainable and efficient synthetic strategies. Green chemistry principles offer a roadmap for these innovations, focusing on minimizing hazardous substances and maximizing atom economy.

Key areas for exploration include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of aryloxyacetic acids. niscpr.res.in Investigating microwave-assisted protocols for the esterification of (biphenyl-4-yloxy)acetic acid or the initial etherification could lead to a more rapid and energy-efficient production method.

Phase Transfer Catalysis (PTC): PTC has been effectively used for the synthesis of aryloxyacetic acid esters, offering mild reaction conditions and the potential for catalyst recovery. niscpr.res.inunishivaji.ac.in A systematic study of different phase transfer catalysts, solvent systems, and reaction conditions could optimize the synthesis of this compound.

One-Pot Synthesis: Combining the synthesis of (biphenyl-4-yloxy)acetic acid and its subsequent esterification into a single, streamlined process would enhance efficiency. niscpr.res.in Research into one-pot methodologies, potentially under microwave and PTC conditions, is a promising avenue.

Alternative Esterification Methods: Exploring alternative, greener esterification techniques beyond the use of alkyl halides could be beneficial. This might include enzyme-catalyzed esterification or the use of greener solvents and catalysts.

| Synthetic Route | Key Reagents | Potential Advantages | Reference |

| Conventional | 4-Biphenylol, ethyl 2-bromoacetate | Established method | chemsrc.com |

| Microwave-Assisted | (Biphenyl-4-yloxy)acetic acid, Ethanol | Reduced reaction time, higher yields | niscpr.res.in |

| Phase Transfer Catalysis | (Biphenyl-4-yloxy)acetic acid, Ethyl halide, Tetrabutylammonium hydrogen sulfate | Mild conditions, catalyst recovery | unishivaji.ac.in |

In-depth Mechanistic Studies of Observed Biological Activities

Derivatives of (biphenyl-4-yloxy)acetic acid have demonstrated a range of biological activities, including anti-inflammatory and antihyperglycemic effects. nih.gov However, the precise molecular mechanisms underlying these activities, particularly for the ethyl ester, are not well understood. Future research should focus on elucidating these pathways.

Promising research directions include:

Enzyme Inhibition Assays: Given that related compounds act as inhibitors of protein tyrosine phosphatase 1B, it is crucial to investigate the inhibitory potential of this compound against this and other relevant enzymes. nih.gov

Receptor Binding Studies: Biphenyl (B1667301) moieties are known pharmacophores that can interact with various biological receptors. nih.gov Studies to identify specific receptor targets, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are targeted by other aryloxyacetic acids, could reveal its therapeutic potential. nih.gov

Cell-Based Assays: Utilizing relevant cell lines to study the compound's effects on inflammatory pathways, glucose uptake, and other cellular processes will be critical to understanding its mechanism of action at a cellular level.

In Vivo Studies: Following promising in vitro results, well-designed animal models would be necessary to confirm the biological activities and to study the compound's metabolism and pharmacokinetic profile.

Advanced Computational Modeling for Structure-Property Prediction and Design

Computational modeling presents a powerful tool for accelerating the discovery and optimization of novel compounds. For this compound, computational approaches can provide valuable insights into its structure-property relationships.

Future computational studies could include:

Molecular Docking: To predict the binding affinity and orientation of this compound and its potential derivatives within the active sites of biological targets like enzymes and receptors.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help in predicting the biological activity of new derivatives based on their structural features, thus guiding the synthesis of more potent and selective compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the compound interacts with its biological target over time, offering deeper insights into the binding stability and mechanism.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help in the early identification of potential liabilities and guide the design of derivatives with improved drug-like properties.

| Computational Method | Objective | Potential Outcome |

| Molecular Docking | Predict binding modes to biological targets | Identification of key interactions for affinity and selectivity |

| QSAR | Correlate chemical structure with biological activity | Predictive models to guide synthesis of new derivatives |

| Molecular Dynamics | Simulate compound-target interactions over time | Understanding of binding stability and conformational changes |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles | Early-stage risk assessment and optimization of properties |

Development of New Derivatization Strategies for Tailored Functional Properties

The biphenyl and aryloxyacetic acid scaffolds offer numerous possibilities for chemical modification to create derivatives with tailored properties. A systematic exploration of derivatization strategies is a key future research direction.

Potential derivatization approaches include:

Substitution on the Biphenyl Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the biphenyl rings can significantly modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity or conferring new functionalities.

Modification of the Ester Group: Replacing the ethyl ester with other alkyl or aryl esters, or converting the ester to an amide or other functional groups, could influence the compound's solubility, stability, and pharmacokinetic profile.

Introduction of Additional Pharmacophores: Incorporating other known pharmacophores into the structure could lead to hybrid molecules with multi-target activity or novel biological profiles.

Cross-Coupling Reactions: Employing modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, can facilitate the synthesis of a diverse library of biphenyl derivatives for screening. nih.govajgreenchem.com

Identification of Further Non-Medicinal Applications and Technological Integration

While the primary focus has been on potential medicinal applications, the unique structure of this compound suggests it may have utility in other technological areas.

Unexplored non-medicinal applications include:

Liquid Crystals: Biphenyl derivatives are fundamental building blocks for liquid crystals. ajgreenchem.com The properties of this compound as a potential liquid crystal component could be investigated.

Organic Light-Emitting Diodes (OLEDs): Biphenyl-containing compounds are also used in the fluorescent layers of OLEDs. ajgreenchem.com Research into the photoluminescent properties of this compound and its derivatives could uncover applications in materials science.

Agrochemicals: Aryloxyacetic acids are a well-known class of herbicides. niscpr.res.in While this is a more traditional application, exploring the herbicidal or plant growth regulatory activities of this compound could be a worthwhile endeavor.

Further research into these diverse areas will be instrumental in fully realizing the scientific and technological potential of this compound and its derivatives.

Q & A

Q. What are the recommended methods for synthesizing Ethyl (biphenyl-4-yloxy)acetate in laboratory settings?

The synthesis typically involves nucleophilic substitution between biphenyl-4-ol and ethyl chloroacetate under alkaline conditions. A standard protocol includes refluxing biphenyl-4-ol (1.0 eq) with ethyl chloroacetate (1.1 eq) in anhydrous acetone or dimethylformamide (DMF) using potassium carbonate (2.0 eq) as a base. Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1 v/v). Post-reaction, the mixture is cooled, filtered to remove salts, and purified via column chromatography. This method is derived from analogous phenoxy acetate ester syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves molecular geometry, bond lengths, and intermolecular interactions. For example, the biphenyl moiety in similar compounds exhibits dihedral angles of ~30° between phenyl rings, and hydrogen bonding between the acetate oxygen and hydroxyl groups is common .

- NMR spectroscopy : H NMR shows distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and biphenyl aromatic protons (δ 6.8–7.6 ppm). C NMR confirms the ester carbonyl (δ ~170 ppm) .

- GC-MS/EI-MS : Provides molecular ion peaks (e.g., m/z 258 for CHO) and fragmentation patterns to validate purity .

Q. What solvent systems are optimal for purifying this compound via chromatography?

A gradient of hexane:ethyl acetate (4:1 to 1:1 v/v) effectively separates the product from unreacted starting materials. Ethyl acetate’s moderate polarity (dielectric constant: 6.02) balances solubility and elution efficiency. For polar byproducts, adding 1–5% methanol improves resolution .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution kinetics in biphasic systems.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W, 15 min) while maintaining yields >85% .